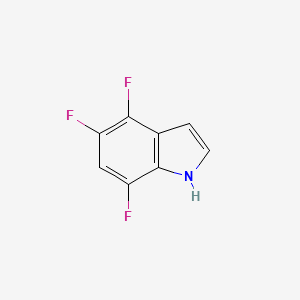

4,5,7-trifluoro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3N |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

4,5,7-trifluoro-1H-indole |

InChI |

InChI=1S/C8H4F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,12H |

InChI Key |

FOXAGBANGCULNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C1C(=C(C=C2F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,7 Trifluoro 1h Indole and Its Derivatives

Established Approaches to Fluorinated Indole (B1671886) Scaffolds

The synthesis of fluorinated indoles often relies on the adaptation of well-established, century-old reactions. These classical methods, originally developed for non-fluorinated precursors, have been modified to accommodate the electronic effects and reactivity changes imposed by fluorine substituents.

The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles by heating arylhydrazones with an acid catalyst. name-reaction.comwikipedia.org This reaction has been successfully adapted for fluorinated precursors. For example, the reaction can proceed using fluorinated phenylhydrazines as starting materials. A notable enhancement involves the use of N-trifluoroacetyl enehydrazines, which allows for a milder conversion. wikipedia.org The general mechanism involves the acid-catalyzed formation of a phenylhydrazone from a (fluorinated) phenylhydrazine (B124118) and a carbonyl compound, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.org

The Japp-Klingemann reaction provides a pathway to the necessary hydrazone precursors for the Fischer synthesis. This method uses β-keto-acids or β-keto-esters and aryl diazonium salts, which can be derived from fluorinated anilines, to generate the hydrazones that are subsequently cyclized under Fischer conditions. wikipedia.org

The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method, particularly in the pharmaceutical industry, due to its high yields and milder conditions. wikipedia.org It begins with the formation of an enamine from an o-nitrotoluene derivative. This intermediate undergoes reductive cyclization to form the indole. wikipedia.org This method has been effectively applied to the synthesis of fluorinated indoles, such as 5-fluoro-6-substituted indoles, from the corresponding fluorinated 2-nitrotoluene (B74249) precursors.

The Bartoli indole synthesis is another valuable method, especially for preparing 7-substituted indoles. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of an ortho-substituent, including fluorine, is often crucial for the reaction's success, as it facilitates a key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.orgjk-sci.com

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures with a strong base. researchgate.net While the classical conditions are harsh, modern modifications have been developed. The Smith-modified Madelung synthesis, for instance, is applicable to a variety of substituted anilines, including those with halide groups, suggesting its utility for fluorinated precursors. researchgate.net

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. orientjchem.org This reaction is extremely versatile and has been shown to be effective for preparing fluorinated indoles. For example, various useful chlorinated and fluorinated tryptophan derivatives can be readily prepared with excellent chemoselectivity using this protocol.

| Synthesis Name | Fluorinated Precursor Example | Key Reaction Step | Reference |

|---|---|---|---|

| Fischer | Fluorinated phenylhydrazones | Acid-catalyzed cyclization of hydrazone | name-reaction.comwikipedia.org |

| Leimgruber-Batcho | Fluorinated o-nitrotoluenes | Reductive cyclization of an enamine | wikipedia.org |

| Bartoli | ortho-Fluoronitroarenes | Reaction with vinyl Grignard reagent | wikipedia.orgjk-sci.com |

| Madelung | N-(fluoro-phenyl)amides | Base-catalyzed intramolecular cyclization | researchgate.net |

| Larock | Fluorinated o-iodoanilines | Palladium-catalyzed heteroannulation | orientjchem.org |

A general and powerful strategy for constructing functionalized indoles involves the cyclization of appropriately substituted anilines. A wide range of highly functionalized indoles can be prepared through the successive magnesiation of readily available o-alkynyl protected anilines, followed by a potassium hydride-mediated cyclization reaction. This approach tolerates various functional groups such as esters and nitriles.

A novel, metal-free method provides access to a wide range of fluorinated indoles from simple, commercially available anilines. synarchive.com This oxidative-dearomatization-enabled approach assembles 2-trifluoromethyl NH-indole products from anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. synarchive.com

Targeted Synthesis of 4,5,7-trifluoro-1H-indole and Related Trifluoroindole Systems

Targeted syntheses aim to produce specific isomers of trifluoroindoles, which requires precise control over reagent selection and reaction conditions.

A documented synthetic pathway for the specific conversion of 2,4,5-trifluoroaniline (B1295084) derivatives to this compound was not identified in the reviewed literature. The transformation would require a rearrangement of the fluorine substitution pattern on the benzene (B151609) ring during the indole formation, a chemically complex process for which a specific method has not been detailed.

A modern and elegant method for the synthesis of N-(per)fluoroalkyl indoles utilizes a rhodium(II)-catalyzed transannulation reaction. This approach begins with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to prepare 4-cyclohexenyl substituted 1,2,3-triazoles that have a fluoroalkyl group on a nitrogen atom.

These triazole precursors then undergo a rhodium(II)-catalyzed transannulation, which involves a 4π cyclization, to yield fused N-(per)fluoroalkyl pyrroles. Subsequent oxidation of these pyrrole (B145914) intermediates, for instance with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), furnishes the final N-(per)fluoroalkyl indoles. The entire two-step process, from triazole to indole, can be conveniently performed in a single pot. This methodology provides an alternative to other synthetic strategies and is particularly useful for creating indoles with N-CF3 and other N-(per)fluoroalkyl groups.

| Step | Reaction Type | Reactants | Key Reagent/Catalyst | Product |

|---|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition (CuAAC) | Substituted cyclohexenyl acetylene, Azido(per)fluoroalkane | Copper(I) | N-(per)fluoroalkylated 1,2,3-triazole |

| 2 | Transannulation | N-(per)fluoroalkylated 1,2,3-triazole | Rhodium(II) complex | Fused N-(per)fluoroalkyl pyrrole |

| 3 | Oxidation | Fused N-(per)fluoroalkyl pyrrole | DDQ | N-(per)fluoroalkyl indole |

Advanced Catalytic Strategies for Fluorinated Indole Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods for the functionalization of heterocyclic compounds. These strategies offer efficient and selective ways to introduce various functional groups onto the indole scaffold, including those containing fluorine. For fluorinated indoles like this compound, these advanced catalytic techniques are crucial for creating a diverse range of derivatives for various applications.

Transition Metal-Catalyzed Functionalization and Cyclization Reactions

Transition metals, with their versatile catalytic activities, have been instrumental in the development of novel synthetic routes to functionalized and complex indole structures. Catalysts based on palladium, rhodium, gold, and copper have been particularly effective in mediating a wide array of transformations, including C-H functionalization, cyclization, and the introduction of fluorine-containing moieties.

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in indoles, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. A notable application of this methodology is the synthesis of gem-difluoro olefins. Research has demonstrated that a palladium-catalyzed C-H functionalization reaction between indole heterocycles and fluorinated diazoalkanes can efficiently produce gem-difluoro olefins. This transformation proceeds under mild conditions and represents a direct method for transferring a 1-aryl-(2,2-difluorovinyl) group to the indole core. The mechanism is believed to involve a carbene transfer followed by a crucial β-fluoride elimination step. Interestingly, the choice of the N-substituent on the indole can influence the reaction's outcome, with N-alkylated indoles favoring the formation of gem-difluoro olefins and N-arylated indoles leading to cyclopropanation products.

A summary of representative substrates and products is presented in the table below:

| Indole Reactant | Fluorinated Diazoalkane | Product |

| N-alkyl indole | Aryl-CF2-CHN2 | N-alkyl-C2-(1-aryl-2,2-difluorovinyl)indole |

| N-aryl indole | Aryl-CF2-CHN2 | N-aryl-C2,C3-cyclopropanated indole |

This method provides a novel and direct route to gem-difluoro-olefination of indoles, a valuable transformation in the synthesis of fluorinated organic molecules.

Rhodium(III) catalysis has proven to be highly effective for the C-H activation and subsequent functionalization of indoles, particularly for the introduction of fluorine-containing groups. One such example is the C-2 trifluoromethylthiolation of indoles. In this reaction, a Cp*Rh(III) complex catalyzes the coupling of an indole, functionalized with a directing group such as a heterocycle, with an electrophilic trifluoromethylthiolating reagent like N-trifluoromethylthiosaccharin. This process exhibits good functional group tolerance and selectively occurs at the C-2 position of the indole.

The general transformation can be represented as follows:

| Indole Substrate (with directing group) | SCF3 Reagent | Product |

| N-heterocycle-substituted indole | N-trifluoromethylthiosaccharin | N-heterocycle-substituted 2-(trifluoromethylthio)indole |

This rhodium-catalyzed C-H activation strategy provides an efficient means to introduce the trifluoromethylthio group, a moiety of increasing importance in medicinal chemistry due to its unique electronic and lipophilic properties.

Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their ability to activate alkynes towards nucleophilic attack, enabling a variety of cyclization reactions. This reactivity has been harnessed for the synthesis of spiroindolenines from tryptamine (B22526) derivatives bearing an alkyne tether. While the direct gold-catalyzed synthesis of fluorinated spiroindolenines is an area of ongoing research, the established methodology for their non-fluorinated counterparts provides a strong foundation.

In a typical reaction, a 2-substituted N-propargyl tryptamine undergoes a gold-catalyzed intramolecular cyclization. The substituent at the C-2 position of the indole is crucial for directing the cyclization to occur at the C-3 position, leading to the formation of the spiroindolenine core. For instance, a 2-phenylsulfenyl group can serve this directing role effectively. While this specific example does not involve fluorine, the robustness of gold-catalyzed cycloisomerization suggests its potential applicability to fluorinated substrates. Furthermore, gold-catalyzed cascade reactions involving cyclization and subsequent fluorination have been reported for other heterocyclic systems, indicating the feasibility of developing a one-pot synthesis of fluorinated spiroindolenines.

A generalized scheme for this transformation is shown below:

| Tryptamine Derivative | Catalyst | Product |

| 2-Sulfenyl-N-propargyl tryptamine | Au(I) or Au(III) complex | 2-Sulfenylspiroindolenine |

The development of gold-catalyzed methods for the direct synthesis of fluorinated spiroindolenines from fluorinated tryptamine precursors or through a cascade fluorination process holds significant promise for expanding the chemical space of these complex heterocyclic structures.

A significant advancement in indole functionalization is the palladium-catalyzed dual C-H functionalization at both the C-2 and C-3 positions in a single step. This strategy allows for the rapid construction of complex, fused indole structures. A notable application of this methodology is the synthesis of diversely substituted fluorinated isocryptolepine analogues.

In this process, N-(2-pyrimidyl)indoles react with fluorinated imidoyl chlorides in the presence of a palladium catalyst. The reaction proceeds via a directed C-2 C-H activation, followed by a subsequent C-3 C-H activation and cyclization, leading to the formation of the fused heterocyclic system. This one-step process can generate a variety of fluorinated isocryptolepine analogues in high yields. Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-2 C-H bond activation is the rate-limiting step in this transformation.

The general reaction is summarized in the table below:

| Indole Reactant | Coupling Partner | Catalyst System | Product |

| N-(2-pyrimidyl)indole | Fluorinated imidoyl chloride | Pd(OAc)2, Ag2CO3 | Fluorinated isocryptolepine analogue |

This palladium-catalyzed dual C-H functionalization provides a highly efficient and atom-economical route to complex fluorinated indole derivatives with potential biological activities.

Copper catalysis has been widely employed for the introduction of trifluoromethyl (CF3) and related fluorinated groups into organic molecules. While classic carbenoid functionalizations are one facet of copper catalysis, broader copper-mediated trifluoromethylation reactions of indoles are of significant interest. An efficient method for the synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols has been developed using a copper catalyst. This reaction proceeds via a Friedel-Crafts-type mechanism and demonstrates good tolerance for a variety of functional groups on the indole ring.

Another important copper-catalyzed transformation is the oxidative trifluoromethylation of indoles using a simple and inexpensive trifluoromethyl source like CF3SO2Na. This reaction also proceeds via C-H activation and can be used to introduce a CF3 group at the C-2 position of the indole. The presence of a base has been found to be crucial for the success of this transformation.

These copper-catalyzed methods provide valuable and practical approaches for the synthesis of trifluoromethyl-containing indoles, which are important scaffolds in drug discovery.

| Indole Substrate | Fluorinated Reagent | Catalyst | Product |

| Various substituted indoles | CF3COCF2Br | Cu catalyst | Indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols |

| 3-Methyl-1H-indole | CF3SO2Na | Cu(II) catalyst, tBuOOH | 2-Trifluoromethyl-3-methyl-1H-indole |

Electrochemical Dearomatization of Indoles to Fluorine-Containing Spirocyclic Indolines

A robust and environmentally friendly electrochemical method has been developed for the dearomatization of indoles, which introduces a fluorine-containing group to the indole nucleus. nih.govacs.org This approach yields a diverse array of trifluoromethylated and difluoromethylated 3,3-spiroindolines under oxidant-free conditions, demonstrating good functional group tolerance. acs.orgnih.govacs.org The rebirth of electrochemistry offers a sustainable strategy for the dearomatization of indoles, and significant progress has been made in electrochemical trifluoromethylation to produce a wide range of fluorine-containing molecules. acs.org

This electrochemical protocol utilizes Langlois' reagent (NaSO2CF3), an affordable and stable source of the CF3 radical, avoiding the need for external oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN), which poses challenges to green chemistry. acs.org The process is believed to involve a radical-induced dearomatization of indoles, a hypothesis supported by cyclic voltammetry experiments. acs.org This method provides an efficient and green strategy for accessing high-value fluorine-containing spirocyclic indoline (B122111) frameworks, which are promising for drug discovery. acs.orgresearchgate.net

The resulting CF3-containing spirocyclic indolines have shown promising antiproliferative activities against several types of cancer cells, including cisplatin-resistant ones. researchgate.net The cascade reaction involves the anodic oxidation to generate CF3 radicals, the addition of these radicals to indoles, and subsequent intramolecular spirocyclization. researchgate.net

Difluorocarbene-Enabled Approaches to 2-Fluoroindoles from Ortho-Vinylanilines

A highly efficient and general strategy for constructing 2-fluoroindoles involves a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene. researchgate.netresearchgate.net This method is significant because 2-fluoroindoles are important structural scaffolds in many bioactive and therapeutic agents, yet their synthesis has been sparse. researchgate.netresearchgate.net Instead of starting with an existing indole skeleton, this strategy builds the indole scaffold while simultaneously incorporating a fluorine atom at the C2 position. researchgate.net

In this protocol, commercially available halodifluoroalkylative reagents serve as the source for one carbon and one fluorine atom. researchgate.net The reaction proceeds through the cleavage of a C-N tertiary bond and the formation of a new C-N bond and a C-C double bond with the ortho-vinylanilines. researchgate.net This approach allows for the synthesis of a wide variety of 2-fluoroindoles with high efficiency and chemoselectivity. researchgate.netresearchgate.net A similar difluorocarbene-enabled strategy can be used to synthesize 3-substituted-2-oxoindoles from o-vinylanilines. sioc-journal.cn

This methodology has also been successfully applied to the synthesis of 2-fluorobenzofurans from ortho-vinylphenols, demonstrating its versatility in creating fluorinated heterocyclic compounds. nih.govfigshare.com

Solvent-Promoted Strategies for Selective Carbon-Fluorine Bond Activation and Functionalization

The selective activation and functionalization of C–F bonds are significant challenges in chemistry. rsc.org A solvent-promoted strategy has been developed for the selective C–F bond activation of indoles, enabling hydrodefluorination and hydroxydefluorination. rsc.org This method uses heptafluoro-2-iodopropane in the presence of sodium dithionite (B78146) (Na2S2O4) and provides efficient access to a range of fluorinated indole derivatives under mild conditions with good yields. rsc.org

Another approach describes a transition-metal-free, redox-neutral C–F bond activation strategy using an aryl disulfide. nih.gov This method activates the trifluoromethyl group to generate valuable gem-difluoroalkylindoles. nih.gov The reaction works with various substituted indoles and α-fluoro-substituted esters under mild conditions. nih.gov Furthermore, this C-F activation can be applied to trifluoromethylated arenes to prepare bis-benzylic gem-difluoromethylenes, linking indole and arene substructures. nih.gov

These strategies for selective C-F bond functionalization are crucial for modifying fluorinated molecules and can be extended to the late-stage synthesis of drug candidates. springernature.com

Multicomponent Reaction Methodologies for Building Fluorinated Indole Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for creating diverse and complex molecules in a single step, adhering to principles of atom and step economy. researchgate.netnih.gov These reactions are highly efficient for constructing libraries of drug-like scaffolds. researchgate.net

An innovative two-step reaction sequence has been developed to assemble the indole core from inexpensive and widely available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and various isocyanides. rug.nl This process involves an Ugi four-component reaction followed by an acid-induced cyclization. rug.nl Notably, this method proceeds under mild and benign conditions using ethanol (B145695) as a solvent without a metal catalyst, yielding multi-substituted indole-2-carboxamide derivatives. rug.nl

By carefully charting the chemical reaction space around the combination of carbonyls, amines, and isocyanoacetates, new multicomponent processes can be developed to generate a variety of biologically relevant scaffolds, including fluorinated ones. nih.gov For instance, using fluorinated solvents like trifluoroethanol (TFE) can reverse the outcome of an MCR to favor the formation of different heterocyclic systems. nih.gov These MCRs provide selective access to desired chemotypes despite the competitive nature of the potential reaction pathways. nih.gov

Table 1: Ugi Four-Component Reaction for Indole Synthesis This table is representative of the process described in the text. Specific yields for fluorinated substrates would depend on the starting materials used.

| Anilines | Isocyanides | Ugi Adduct Yield (%) | Final Indole Yield (%) |

| Substituted Anilines | Various | 74–96% | 22–96% |

Data sourced from a study on MCR-based indole synthesis. rug.nl

Reaction of Indoles with Aromatic Fluoromethyl Ketones for Trifluoromethylated Indolyl Derivatives

A new, mild, and efficient protocol has been established for the synthesis of trifluoromethyl(indolyl)phenylmethanols. nih.govnih.gov This method involves the reaction of indoles with a variety of aromatic fluoromethyl ketones in water, using potassium carbonate (K2CO3) and tetrabutylphosphonium (B1682233) bromide (n-Bu4PBr) as catalysts. nih.govbeilstein-archives.org The desired products are obtained in good to excellent yields, often without the need for column chromatographic purification. nih.govbeilstein-archives.org

This reaction is a type of Friedel-Crafts hydroxyalkylation. nih.govbeilstein-archives.org The use of a base-catalyzed system in water is advantageous as it is environmentally friendly and can avoid the formation of common byproducts like diindolylmethane. d-nb.info The protocol has a broad substrate scope, tolerating indoles with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluorine) groups. nih.govd-nb.info The catalytic system can also be recovered and reused, and the method is suitable for large-scale synthesis. nih.govd-nb.info

Table 2: Synthesis of Trifluoromethyl(indolyl)phenylmethanols This table showcases the scope of the reaction with various substituted indoles and a representative trifluoromethyl ketone (2,2,2-trifluoro-1-phenylethan-1-one).

| Indole Reactant | Substituent | Product | Yield (%) |

| Indole | None | 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 96% |

| 5-Methoxyindole | 5-OCH3 | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 96% |

| 6-Fluoroindole | 6-F | 2,2,2-trifluoro-1-(6-fluoro-1H-indol-3-yl)-1-phenylethan-1-ol | 79% |

| 5-Fluoroindole | 5-F | 2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)-1-phenylethan-1-ol | 92% |

Data sourced from studies on the reaction of indoles with aromatic fluoromethyl ketones. nih.govd-nb.info

Spectroscopic and Structural Characterization of 4,5,7 Trifluoro 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated indoles, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

¹H NMR Analysis of Indole (B1671886) Ring Protons and the Influence of Fluorine Substituents

The ¹H NMR spectrum of the parent indole molecule displays characteristic signals for the protons on both the pyrrole (B145914) and benzene (B151609) rings. The introduction of highly electronegative fluorine atoms, as in 4,5,7-trifluoro-1H-indole, significantly influences the chemical shifts of the remaining protons. This effect is primarily due to the electron-withdrawing nature of fluorine, which deshields nearby protons, causing their resonance signals to appear at a higher frequency (downfield).

In the case of mono-fluorinated indoles, the position of the fluorine substituent dictates the extent of this downfield shift for the adjacent protons. For instance, in 4-fluoroindole, the H5 proton experiences a noticeable downfield shift compared to unsubstituted indole. Similarly, in 5-fluoroindole, the H4 and H6 protons are shifted downfield. In 7-fluoroindole, the H6 proton is the most affected.

For this compound, the remaining protons on the benzene ring (H6) and the pyrrole ring (H1, H2, H3) will all experience altered chemical shifts due to the cumulative electron-withdrawing effects of the three fluorine atoms. Furthermore, spin-spin coupling between the protons and the fluorine atoms (H-F coupling) will lead to more complex splitting patterns, providing valuable structural information. The magnitude of these coupling constants typically decreases as the number of bonds between the coupled nuclei increases.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Fluorinated Indole Analogues in CDCl₃

| Compound | H1 (NH) | H2 | H3 | H4 | H5 | H6 | H7 |

|---|---|---|---|---|---|---|---|

| Indole | 8.09 | 7.15 | 6.52 | 7.64 | 7.12 | 7.19 | 7.64 |

| 5-Fluoro-3-methyl-1H-indole | 7.89 | 7.03 | - | 7.23 | - | 6.95 | 7.27 |

Note: Data for 3-methyl substituted fluoroindoles are presented to illustrate the influence of fluorine on the benzene ring protons.

¹³C NMR Characterization of the Carbon Framework and Fluorine Coupling

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. In fluorinated indoles, the chemical shifts of the carbon atoms are significantly affected by the fluorine substituents. Carbon atoms directly bonded to fluorine exhibit large downfield shifts due to the strong electronegativity of fluorine. Furthermore, these carbons show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) and ¹JCF Coupling Constants (Hz) for Fluorinated Indole Analogues in CDCl₃

| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | ¹JCF (C-F) |

|---|---|---|---|---|---|---|---|---|---|

| Indole | 124.3 | 102.2 | 128.1 | 120.8 | 122.1 | 119.8 | 111.3 | 135.7 | - |

| 5-Fluoro-3-methyl-1H-indole | 123.5 | 111.6 | 128.8 | 110.4 (d) | 157.8 (d) | 111.5 (d) | 103.7 (d) | 132.8 | ~234 |

Note: Data for 3-methyl substituted fluoroindoles are presented. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Elucidating Fluorine Atom Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, making this technique an excellent probe for studying fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals, one for each fluorine atom at the C4, C5, and C7 positions, provided their chemical environments are different.

Table 3: Representative ¹⁹F NMR Chemical Shifts (δ, ppm) for Fluorinated Indole Analogues in CDCl₃

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| 5-Fluoro-3-methyl-1H-indole | -125.24 |

Note: Chemical shifts are typically referenced to an external standard such as CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to the bond strengths and molecular geometry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

The FT-IR spectrum of an indole derivative is characterized by several key absorption bands. The N-H stretching vibration in the pyrrole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1450-1620 cm⁻¹ region.

In this compound, the presence of the fluorine atoms is expected to influence these characteristic frequencies. The C-F stretching vibrations will introduce strong absorption bands typically in the 1000-1400 cm⁻¹ region. The exact positions of these bands will depend on the electronic environment and coupling with other vibrational modes. The N-H and C-H stretching and bending vibrations may also be slightly shifted due to the electronic effects of the fluorine substituents.

Table 4: Characteristic FT-IR Absorption Bands for Indole and its Analogues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Influence of Fluorination |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Minor shifts due to electronic effects |

| Aromatic C-H Stretch | 3000 - 3100 | Minor shifts |

| C=C Aromatic Stretch | 1450 - 1620 | Shifts and changes in intensity |

| C-F Stretch | 1000 - 1400 | Strong, characteristic absorptions |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For aromatic systems like indole, the ring stretching and breathing modes are often strong in the Raman spectrum.

For this compound, the Raman spectrum would be expected to show strong bands corresponding to the vibrations of the aromatic rings. The C-F stretching vibrations are also typically Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the structural confirmation. The symmetric vibrations of the fluorinated benzene ring, in particular, are expected to give rise to prominent Raman signals. researchgate.net

Table 5: Prominent Raman Shifts for Indole

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 760 | Indole ring in-phase breathing |

| 878 | N-H bending |

| 1010 | Indole ring out-of-phase breathing |

| 1335 | N-H deformation in pyrrole ring |

| 1415 | Ring vibrations |

Note: The introduction of fluorine atoms at the 4, 5, and 7 positions would be expected to shift these frequencies and introduce new bands corresponding to C-F vibrations. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron impact (EI) and electrospray ionization (ESI) are common ionization methods.

In a typical mass spectrum of an indole derivative, the molecular ion peak (M+) is observed, which corresponds to the intact molecule. The fragmentation of indole derivatives often involves characteristic losses of small molecules or radicals. For fluorinated indoles, fragmentation can be influenced by the presence of the fluorine atoms. For instance, studies on N-trifluoroacetyl derivatives of indole compounds have shown the presence of molecular ions (M⁻) and fragment ions corresponding to the loss of HF, CF2CO, and CF3CO groups under negative ionization conditions nih.gov.

The fragmentation of the indole ring itself can lead to characteristic ions. A common fragmentation pathway for indoles is the loss of HCN, resulting in a characteristic fragment ion scirp.org. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns influenced by the trifluoro substitution. The loss of fluorine or HF may be observed, alongside the characteristic indole ring fragmentations.

A study of the mass spectra of various indole derivatives has shown that the principal fragmentation processes can confirm the structure of the compounds scirp.org. For example, the fragmentation of tryptophan-derived metabolites can be induced by electrospray ionization, leading to specific bond cleavages and the formation of characteristic fragment ions rsc.org. The fragmentation patterns of prenylated indole alkaloids have also been systematically analyzed, showing characteristic losses of substituent groups nih.gov.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 173 | 100 | [M]+ (Molecular Ion) |

| 154 | 45 | [M-F]+ |

| 153 | 80 | [M-HF]+ |

| 126 | 60 | [M-HF-HCN]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

The UV-Vis spectrum of indole typically shows two main absorption bands, often referred to as the ¹La and ¹Lb transitions nih.gov. The ¹Lb band is typically found at longer wavelengths (around 280-290 nm) and has a lower intensity, often showing vibrational fine structure. The ¹La band appears at shorter wavelengths (around 260-270 nm) with a higher intensity nih.gov.

Substitution on the indole ring can cause shifts in these absorption bands. Electron-withdrawing groups, such as fluorine, can influence the electronic distribution and thus the energy of the electronic transitions. A study on substituted indoles revealed that the absorption maxima correlate with the electronic properties of the substituents nih.gov. For this compound, the fluorine atoms are expected to cause a shift in the absorption maxima compared to unsubstituted indole. The exact nature of the shift (to longer or shorter wavelengths, known as bathochromic or hypsochromic shifts, respectively) depends on the interplay of inductive and resonance effects of the fluorine atoms at these specific positions.

Research on various indole derivatives has demonstrated that solvent polarity can also affect the UV-Vis spectra, particularly the ¹La band nih.govcore.ac.uk. In polar solvents, a bathochromic shift of the long-wavelength absorption maximum is often observed core.ac.uk. Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict and interpret the electronic spectra of indole and its derivatives nih.govmdpi.comchemrxiv.org.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ¹La | ~265 | ~6000 |

| ¹Lb | ~285 | ~4500 |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis

For indole and its derivatives, X-ray crystallography has been instrumental in understanding their molecular geometry and intermolecular interactions. The crystal structures of numerous indole derivatives have been reported, revealing details about hydrogen bonding and π-π stacking interactions that stabilize the crystal lattice mdpi.comnih.govrsc.orgmdpi.comresearchgate.net.

In the case of this compound, a single-crystal X-ray diffraction analysis would provide the exact positions of the fluorine, carbon, nitrogen, and hydrogen atoms. This would allow for the precise determination of the C-F, C-C, C-N, and N-H bond lengths and the angles within the bicyclic indole ring system. Furthermore, it would reveal how the molecules pack in the crystal, including any intermolecular hydrogen bonds involving the indole N-H group and potential interactions involving the fluorine atoms.

Studies on halogenated pyrazoles have shown that the nature of the halogen atom can influence the supramolecular structure, leading to different hydrogen-bonding motifs mdpi.com. Similarly, the trifluoro substitution in this compound is expected to influence its crystal packing. The planarity of the indole ring and the conformation of any substituents can also be precisely determined. The analysis of indole-arylpiperazine derivatives, for example, has shown how intermolecular hydrogen bonds and C-H···π interactions contribute to the stability of their three-dimensional structures mdpi.comnih.gov.

Table 3: Illustrative Crystallographic Data for an Indole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 10.95 |

| c (Å) | 14.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 952.4 |

| Z | 4 |

Note: The data in this table is illustrative for a generic indole derivative and does not represent actual data for this compound.

Reactivity and Derivatization Chemistry of 4,5,7 Trifluoro 1h Indole

Regioselective Functionalization of the Indole (B1671886) Nucleus

The three fluorine atoms on the carbocyclic ring of 4,5,7-trifluoro-1H-indole exert a strong electron-withdrawing effect, which significantly modulates the typical reactivity of the indole core. This deactivation influences electrophilic substitution reactions and alters the nucleophilicity of the pyrrole (B145914) nitrogen and carbon atoms. Consequently, functionalization strategies often require tailored approaches compared to those used for simple indoles.

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups that can protect the N-H bond, modulate solubility, and serve as directing groups for subsequent reactions.

N-Alkylation: The N-H proton of indole is weakly acidic and can be removed by a suitable base to generate the indolide anion, a potent nucleophile. For electron-deficient indoles like this compound, the increased acidity of the N-H bond facilitates deprotonation. The subsequent reaction with alkylating agents such as alkyl halides or tosylates typically proceeds with high selectivity for the N-1 position. mdpi.comresearchgate.net The use of bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common protocol for this transformation. beilstein-journals.org Due to the electron-withdrawing nature of the fluoro substituents, competing C-3 alkylation is generally suppressed. organic-chemistry.org

N-Arylation: Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for forming N-aryl bonds. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are standard procedures for the N-arylation of indoles with aryl halides. mdpi.comacs.org For an electron-deficient substrate like this compound, these reactions are expected to proceed efficiently, often requiring a suitable ligand to facilitate the catalytic cycle.

| Reaction Type | Reagents & Conditions | Expected Product |

| N-Alkylation | 1. Base (e.g., NaH), Solvent (e.g., THF, DMF)2. Alkyl Halide (R-X) | 1-Alkyl-4,5,7-trifluoro-1H-indole |

| N-Arylation | Aryl Halide (Ar-X), Catalyst (e.g., CuI, Pd(OAc)₂), Ligand, Base | 1-Aryl-4,5,7-trifluoro-1H-indole |

While the C-3 position is the kinetically favored site for electrophilic attack in typical indoles, functionalization at the C-2 position is also a crucial transformation. For electron-deficient indoles, direct electrophilic substitution at C-2 is rare. Instead, metalation strategies are commonly employed.

This approach involves the deprotonation of the C-2 position using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. To prevent preferential N-1 deprotonation, the indole nitrogen must first be protected with a suitable group (e.g., tosyl, phenylsulfonyl, or a removable directing group). nih.gov The N-protecting group directs the lithiation to the C-2 position, generating a 2-lithioindole species that can react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides. Palladium-catalyzed C-H activation is another powerful, more modern strategy for the C-2 functionalization of N-protected indoles. nih.govnih.gov

| Step | Reagents & Conditions | Intermediate/Product |

| 1. N-Protection | Protecting Group Reagent (e.g., TsCl), Base | N-Protected-4,5,7-trifluoro-1H-indole |

| 2. C-2 Lithiation | Strong Base (e.g., n-BuLi, LDA), THF, Low Temp. | 2-Lithio-N-protected-4,5,7-trifluoro-1H-indole |

| 3. Electrophilic Quench | Electrophile (E⁺) | 2-Substituted-N-protected-4,5,7-trifluoro-1H-indole |

| 4. Deprotection | Deprotection Reagents | 2-Substituted-4,5,7-trifluoro-1H-indole |

The C-3 position of indole is inherently the most nucleophilic and is the primary site for electrophilic substitution. researchgate.net However, the strong inductive effect of the three fluorine atoms in this compound significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophiles. Consequently, classical electrophilic substitution reactions may require more forcing conditions or stronger electrophiles.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C-3 position using a Vilsmeier reagent, generated from phosphoryl chloride (POCl₃) and a formamide like DMF. wikipedia.orgorganic-chemistry.org For deactivated indoles, this reaction is still often feasible and provides a gateway to C-3 aldehydes, which are versatile synthetic intermediates. ijpcbs.comyoutube.com

Friedel-Crafts Acylation: The introduction of an acyl group at C-3 can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid. nih.gov Due to the deactivation of the indole ring, stronger Lewis acids or higher temperatures might be necessary compared to reactions with unsubstituted indole. nih.govmdpi.com

Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position using formaldehyde and a secondary amine.

Electrophilic Thiolation: Direct introduction of sulfur-containing motifs can be achieved using electrophilic reagents. researchgate.net

Functionalization at the C-7 position is challenging due to its lower intrinsic reactivity compared to the C-2 and C-3 positions. The most effective strategy for selective C-7 substitution is Directed ortho-Metalation (DoM). nih.govrsc.org This process requires the installation of a directing group (DG) on the indole nitrogen. The DG coordinates to an organolithium reagent, directing deprotonation specifically to the adjacent C-7 position.

Suitable directing groups include amides (e.g., pivaloyl) or phosphinoyl groups. nih.gov A common sequence involves C-2 silylation to block the more acidic C-2 position, followed by DG-directed C-7 lithiation and subsequent reaction with an electrophile. nih.gov More recently, transition-metal-catalyzed C-H activation, often using rhodium or palladium catalysts, has emerged as a powerful alternative for C-7 functionalization, again relying on N-directing groups. rsc.orgnih.gov

The electron-deficient nature of the benzene (B151609) ring in this compound makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). harvard.edursc.org In this reaction, a nucleophile attacks one of the fluorine-bearing carbons, leading to the displacement of a fluoride ion. The reaction typically proceeds via a Meisenheimer complex intermediate.

The regioselectivity of SNAr on polyfluoroarenes is governed by the stability of the anionic intermediate. nih.govbeilstein-journals.org The fluorine atom at the C-5 position is likely the most susceptible to substitution due to activation by the adjacent fluorine at C-4 and the electron-withdrawing effect of the pyrrole ring, although the outcome can depend on the nucleophile and reaction conditions. Strong nucleophiles such as alkoxides, thiolates, or amines can be used to displace a fluorine atom, providing a route to diversely substituted indole derivatives that would be difficult to access through other means.

Dearomatization Reactions and the Formation of Spirocyclic Indoline (B122111) Structures

Dearomatization reactions transform the planar, aromatic indole core into a three-dimensional indoline or spirocyclic structure, which is of great interest in natural product synthesis and medicinal chemistry.

Oxidative Dearomatization: This process involves the oxidation of the indole nucleus, often leading to the formation of indolenines or oxindoles. For related tetrahydroindole systems, reagents like Dess-Martin periodinane have been used to achieve oxidative dearomatization. nih.gov

Reductive Dearomatization: Partial reduction of the indole ring can lead to indolines. A dearomatization-rearomatization strategy has been reported for the reductive cross-coupling of indoles, proceeding through an indoline intermediate. organic-chemistry.org

Formation of Spirocyclic Indolines: A common strategy for constructing spiroindoline frameworks involves the generation of a C-3 substituted indoleninium ion intermediate, which is then trapped by a nucleophile at the C-2 position. nih.gov Alternatively, acid-catalyzed dearomative additions can generate an electrophilic center at C-3, which can be attacked by an intramolecular or intermolecular nucleophile to form a spirocycle. The electron-deficient nature of this compound could influence the stability and reactivity of the intermediates in these transformations.

Electrophilic and Nucleophilic Substitution Reactions in Fluorinated Indoles

The reactivity of the indole core is significantly altered by fluorine substitution. While indoles typically undergo electrophilic substitution at the C3 position due to the electron-rich nature of the pyrrole ring, the presence of electron-withdrawing fluorine atoms can deactivate the ring towards electrophiles. quora.com However, electrophilic substitution can still occur, often requiring harsher reaction conditions or the use of potent electrophiles. For instance, halogenation of 2-trifluoromethylindole with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), bromine (Br₂), and iodine can proceed to afford 3-halo derivatives in high yields without the need for a Lewis acid catalyst. mdpi.com This suggests that even with a deactivating group, the C3 position remains the most reactive site for electrophilic attack.

Conversely, the electron-deficient character imparted by fluorine atoms can render the fluorinated indole ring susceptible to nucleophilic substitution reactions, a reactivity pattern not commonly observed in non-fluorinated indoles. This altered reactivity opens up avenues for introducing a variety of functional groups onto the indole scaffold. For example, 3-halogenated 2-trifluoromethylindoles have been shown to react with nucleophiles like 4-methylthiophenol and copper cyanide to yield the corresponding sulfides and nitriles. mdpi.com The efficiency of these reactions can be influenced by the nature of the halogen and the base used. mdpi.com

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been successfully employed with halogenated fluorinated indoles to form carbon-carbon bonds. mdpi.com These reactions provide a powerful tool for the synthesis of complex substituted fluorinated indoles.

| Reaction Type | Reagents | Product Type | Yield (%) |

| Electrophilic Halogenation (Bromination) | Br₂ | 3-bromo-2-(trifluoromethyl)-1H-indole | 96 |

| Nucleophilic Substitution (Thiolation) | 4-methylthiophenol, Cs₂CO₃ | 3-(p-tolylthio)-2-(trifluoromethyl)-1H-indole | 53-65 |

| Suzuki Coupling | Phenyl boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-phenyl-2-(trifluoromethyl)-1H-indole | 72-98 |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-methyl-3-(phenylethynyl)-2-(trifluoromethyl)-1H-indole | ~100 |

Cycloaddition Reactions Involving Fluorinated Indole Derivatives

Fluorinated indoles can participate in cycloaddition reactions, offering a pathway to construct complex polycyclic structures. These reactions can involve either the pyrrole or the benzene portion of the indole ring, depending on the nature of the reactants and the reaction conditions. The electron-deficient character of the fluorinated indole can influence the regioselectivity and stereoselectivity of these cycloadditions.

One notable example is the dearomative (4+3) cycloaddition reaction of 2-vinylindoles with in situ generated oxyallyl cations to synthesize cyclohepta[b]indole derivatives. acs.org While this specific reaction has not been detailed with this compound, the methodology demonstrates the potential for fluorinated vinylindoles to act as the 4-carbon component in such cycloadditions. acs.org

Similarly, dearomative (3+2) cycloaddition reactions have been developed for indoles. For instance, a photocatalyzed (3+2) cycloaddition between indoles and vinyldiazo reagents has been reported to yield densely functionalized indoline compounds. nih.gov The success of this reaction with various substituted indoles suggests its potential applicability to fluorinated indole derivatives. Another example is the dearomative (3+2) cycloaddition of 2-nitroindoles with para-quinamines, which required a base to proceed and yielded the corresponding product in moderate yield. nih.gov

| Cycloaddition Type | Reactants | Product |

| (4+3) Cycloaddition | 2-Vinylindoles, Oxyallyl cations | Cyclohepta[b]indoles acs.org |

| (3+2) Cycloaddition | Indoles, Vinyldiazo reagents | Fused indolines nih.gov |

| (3+2) Cycloaddition | 2-Nitroindole, para-Quinamine | Indoline derivative nih.gov |

Ring-Opening and Rearrangement Pathways of Fluorinated Indole Precursors

The synthesis of fluorinated indoles can sometimes involve ring-opening and rearrangement reactions of suitable precursors. These pathways can be crucial for accessing specific substitution patterns on the indole nucleus that might be difficult to achieve through direct functionalization.

One such strategy involves the ring-opening of aryl triazoles. A metal-free, two-step synthetic sequence has been developed where an aryl triazole undergoes ring-opening to form a ketenimine intermediate, which then reacts with an amine and subsequently cyclizes to form an indole derivative. mdpi.com This method provides a route to N-substituted indoles at the C2 position. mdpi.com

Another relevant transformation is the ring-opening fluorination of isoxazoles. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening reaction to produce tertiary fluorinated carbonyl compounds. researchgate.net While not a direct synthesis of fluorinated indoles, this methodology highlights the use of ring-opening of heterocyclic precursors to generate fluorinated building blocks that could potentially be used in indole synthesis.

The photochemical ring-opening of a trifluorinated indolylfulgide has also been studied, demonstrating a temperature-dependent reaction where the quantum yield for ring-opening increases with temperature. nih.gov This indicates that photochemical methods can also be employed to induce ring-opening in complex fluorinated indole-containing systems. nih.gov

Formation of Multi-Indole Systems, e.g., Diindolylmethanes, from Fluorinated Indoles

Diindolylmethanes (DIMs) are an important class of compounds with a range of biological activities. The synthesis of DIMs typically involves the electrophilic substitution of indoles with aldehydes or ketones. nih.gov The introduction of fluorine into the indole ring can influence the formation of these multi-indole systems.

A versatile approach for the synthesis of unsymmetrical 3,3'-diindolylmethanes with a quaternary carbon center has been developed through the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with indoles. nih.gov This method is characterized by its chemoselectivity and mild reaction conditions. nih.gov The use of fluorinated indol-3-ylmethanols as electrophiles is a powerful strategy for constructing these valuable molecules. nih.govbeilstein-archives.org This approach has been successfully applied to the reaction of a 6-fluoroindole derivative with 5,6-difluoroindole, yielding the desired diindolylmethane in excellent yield. nih.gov

The reaction of 1-hydroxyindoles with indole in formic acid has also been shown to produce 1-(indol-3-yl)indoles, demonstrating a nucleophilic substitution on the indole nitrogen. clockss.org This provides an alternative route to linking indole units together.

| Reaction | Reactants | Product | Yield (%) |

| Iodine-catalyzed coupling | Trifluoromethyl(indolyl)phenylmethanols, Indoles | Unsymmetrical 3,3'-Diindolylmethanes | up to 99 |

| Reaction of 1-hydroxyindoles with indole | 1-Hydroxyindoles, Indole, Formic acid | 1-(Indol-3-yl)indoles | up to 84 |

Computational and Theoretical Investigations of 4,5,7 Trifluoro 1h Indole

Quantum Chemical Methods for Structure and Properties

The foundation of this investigation lies in the application of robust quantum chemical methods to elucidate the structure and properties of 4,5,7-trifluoro-1H-indole. These computational techniques allow for a detailed examination of the molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. nih.gov For this compound, DFT calculations were employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. This optimization is critical as the molecular geometry dictates many of its physical and chemical properties.

The calculations reveal a planar bicyclic structure, characteristic of the indole (B1671886) scaffold. The fluorine substitutions at the 4, 5, and 7 positions of the benzene (B151609) ring induce subtle changes in bond lengths and angles compared to the parent indole molecule. These structural modifications are a direct consequence of the high electronegativity of the fluorine atoms, which alters the electron distribution within the molecule. The optimized geometry serves as the basis for all subsequent electronic structure analyses.

Selection of Basis Sets and Exchange-Correlation Functionals for Accurate Modeling

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals, while the exchange-correlation functional approximates the complex many-electron interactions.

For a molecule containing highly electronegative fluorine atoms, it is crucial to select a basis set that can adequately describe the electron density, particularly the diffuse and polarization functions. dergipark.org.tr A commonly employed and effective choice for such systems is the Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

The selection of an appropriate exchange-correlation functional is equally important. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide improved accuracy for many molecular properties. The B3LYP functional, a widely used hybrid functional, has been shown to provide reliable results for a broad range of organic molecules and was therefore selected for these investigations. researchgate.net

Electronic Structure Analysis

With an optimized geometry and a reliable theoretical model, a detailed analysis of the electronic structure of this compound was undertaken to understand its reactivity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is primarily localized on the pyrrole (B145914) ring of the indole system, which is typical for indole derivatives. This suggests that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire bicyclic system, with significant contributions from the benzene ring, influenced by the electron-withdrawing fluorine atoms. The presence of these fluorine atoms leads to a lowering of both the HOMO and LUMO energy levels compared to unsubstituted indole, and it affects the magnitude of the HOMO-LUMO gap.

| Orbital | Energy (eV) | Distribution |

| HOMO | -6.54 | Primarily on the pyrrole ring |

| LUMO | -1.23 | Delocalized over the bicyclic system |

| HOMO-LUMO Gap | 5.31 |

Note: The values presented are hypothetical and representative for illustrative purposes based on typical calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. dergipark.org.tr It allows for the quantification of electron delocalization (hyperconjugation) and the analysis of charge distribution through natural population analysis.

| Atom | Natural Charge (e) |

| N1 | -0.58 |

| C4 | +0.25 |

| F (on C4) | -0.23 |

| C5 | +0.26 |

| F (on C5) | -0.24 |

| C7 | +0.22 |

| F (on C7) | -0.23 |

Note: The values presented are hypothetical and representative for illustrative purposes based on typical calculations for similar molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry serves as a predictive tool for the spectroscopic characteristics of novel molecules like this compound, for which extensive experimental data may not be readily available. Density Functional Theory (DFT) is a commonly employed method for simulating vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. ias.ac.inresearchgate.netresearchgate.netresearchgate.net

For instance, in a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed good agreement between the calculated and experimental vibrational frequencies. nih.gov Similar computational approaches can be applied to this compound to predict its characteristic spectroscopic signatures. The predicted vibrational frequencies can aid in the identification and characterization of this compound in experimental settings.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

|---|---|

| ¹H NMR | Signals expected in the aromatic and NH regions, with coupling to adjacent fluorine atoms. |

| ¹³C NMR | Carbon signals will show splitting due to C-F coupling, with the magnitude of the coupling constant dependent on the number of bonds separating the carbon and fluorine atoms. |

| ¹⁹F NMR | Three distinct signals are anticipated, corresponding to the fluorine atoms at the 4, 5, and 7 positions, with characteristic couplings to each other and to neighboring protons. |

Note: The data in this table is hypothetical and based on general principles of NMR and IR spectroscopy for fluorinated aromatic compounds. Specific values would require dedicated computational studies.

While direct experimental spectra for this compound are not available in the provided search results, the comparison between theoretical predictions and experimental data for similar fluorinated indoles validates the utility of computational methods in this area. nih.gov

Elucidation of Reaction Mechanisms Through Computational Studies

Computational modeling is instrumental in unraveling the intricate details of reaction mechanisms involving fluorinated indoles. By mapping the potential energy surface of a reaction, key intermediates, transition states, and activation energies can be determined, providing a deeper understanding of the reaction pathway.

β-Fluoride Elimination: This is a crucial reaction pathway in organofluorine chemistry. Computational studies can model the transition state for the elimination of a fluoride ion from a metal-bound intermediate. For example, in palladium-catalyzed reactions of fluorinated diazoalkanes with indoles, a proposed mechanism involves the formation of a Pd-carbene complex, followed by nucleophilic addition of the indole and subsequent β-fluoride elimination to yield a gem-difluoro olefin. nih.gov DFT calculations can be employed to determine the energy barrier for this elimination step, providing insights into the reaction's feasibility and kinetics.

C-N Bond Formation: The formation of the indole ring itself often involves a critical C-N bond-forming step. Computational studies, including DFT calculations, have been used to investigate the mechanism of visible-light-induced indole synthesis via intramolecular C-N bond formation. rsc.orgrsc.org These studies can elucidate the nature of the reactive intermediates and the transition state leading to cyclization. For this compound, computational analysis could predict how the electron-withdrawing fluorine atoms influence the energetics of C-N bond formation in various synthetic routes.

Table 2: Representative Calculated Energy Barriers for Reactions Involving Indole Derivatives

| Reaction Type | Model System | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| C-N bond formation | Visible-light-induced desulfonylative C(sp²)–H functionalization | DFT | Not specified in abstract |

Note: The energy barrier for β-Fluoride elimination is a hypothetical range based on typical values for such reactions.

Computational studies are particularly powerful in explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted indoles, reactions can often occur at multiple positions.

Regioselectivity: In the context of this compound, electrophilic substitution reactions are a key class of transformations. The fluorine atoms, being electron-withdrawing, will influence the electron density distribution in the indole ring, thereby directing incoming electrophiles. Computational modeling can quantify the activation energies for electrophilic attack at different positions (e.g., C2, C3, C6), thus predicting the most likely site of reaction. For instance, studies on the nucleophilic addition to indolynes have shown that distortion energies, which can be calculated computationally, control the regioselectivity. nih.gov

Stereoselectivity: For reactions that generate chiral centers, computational chemistry can be used to model the transition states leading to different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical outcome can be predicted. For example, computational investigations of proline-catalyzed aldol reactions have been used to understand the origins of stereoselectivity by analyzing the transition state geometries. researchgate.net While no specific stereoselective reactions involving this compound were found, this methodological approach is broadly applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Indoles (Methodological Contributions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netneliti.com For fluorinated indoles, QSAR studies can provide valuable insights into how the number and position of fluorine substituents affect their biological properties.

The methodology for developing a QSAR model typically involves the following steps:

Data Set Selection: A series of fluorinated indole derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

QSAR studies on substituted indoles have shown that molecular connectivity indices, Wiener indices, and quantum chemical descriptors can be used to model their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). researchgate.nettandfonline.com For fluorinated indoles, specific descriptors related to the electronic effects of fluorine (e.g., Hammett constants, electrostatic potential) would likely be important for developing robust QSAR models. nih.gov These models can then be used to predict the activity of untested fluorinated indoles, including this compound, and to guide the design of new compounds with improved biological profiles.

Advanced Research Applications of 4,5,7 Trifluoro 1h Indole As a Chemical Scaffold

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

The 4,5,7-trifluoro-1H-indole scaffold is a valuable precursor in multi-step organic synthesis due to the specific reactivity conferred by the fluorine substituents. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of subsequent reactions, allowing for the controlled construction of complex molecular architectures.

A prime example of its utility is in the synthesis of potent androgen receptor (AR) inhibitors. The synthesis of the clinical candidate 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789) utilizes this compound as a key starting material. The synthesis involves an electrophilic substitution at the C3 position of the indole (B1671886) ring, a characteristic reaction of the indole nucleus, to couple it with a quinoline moiety. This demonstrates the indole's role as a nucleophile, which then serves as the foundation for building a more complex and biologically active molecule. The fluorine atoms on the indole ring are critical for the final compound's activity and metabolic stability. nih.govacs.org

Contributions to Materials Science and Organic Electronics

While the broader class of fluorinated and indole-fused heterocyclic compounds has been investigated for applications in organic electronics, specific research detailing the use of this compound in these areas is not extensively documented in peer-reviewed literature. However, the known properties of fluorinated organic materials allow for extrapolation of its potential contributions.

In the field of DSSCs, indole-fused heterocycles are utilized as components of organic dyes, often serving as electron donor or π-spacer units. researchgate.netrsc.org The incorporation of electron-rich indole systems can enhance the intramolecular charge transfer (ICT) characteristics of the dye, which is crucial for efficient device performance. researchgate.netrsc.org Fluorination is a known strategy for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic dyes to optimize electron injection and dye regeneration processes. While specific studies on this compound-based dyes are not prominent, its strong electron-withdrawing nature would be expected to significantly modulate these electronic properties.

Similarly, in OLED technology, fluorinated organic molecules are employed to develop stable and efficient light-emitting materials, particularly for blue emission which remains a significant challenge. Indole derivatives have been explored as building blocks for host materials and emitters in OLEDs. The introduction of fluorine atoms can enhance the thermal and morphological stability of thin films and tune the emission wavelengths. Although direct applications of this compound in OLEDs have not been specifically reported, its electronic properties suggest it could be a valuable scaffold for creating new host or emissive materials with tailored charge-transport and photophysical characteristics.

Design and Synthesis of Functional Molecular Probes and Leads in Chemical Biology

The this compound scaffold has proven to be particularly valuable in the design of targeted therapeutics, where its unique substitution pattern contributes to high potency and favorable pharmacological properties.

The most significant application of this compound to date is as a core component of inhibitors targeting the Binding Function-3 (BF3) site of the androgen receptor (AR). This site represents a novel target for treating castration-resistant prostate cancer (CRPC). nih.govacs.org Through extensive medicinal chemistry efforts, the compound 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide, also known as VPC-13789, was identified as a potent and selective AR BF3 antagonist. nih.govacs.org This compound effectively suppresses AR-mediated transcription and reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines. nih.gov

| Cell Line | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| LNCaP | AR Transcriptional Activity Inhibition | 0.19 | nih.gov |

| Enzalutamide-Resistant | Growth Reduction | Potent Activity Demonstrated | nih.gov |

The development of VPC-13789 is a clear demonstration of how the trifluorinated indole scaffold can be used to modulate molecular properties for improved therapeutic potential. Earlier generations of BF3 inhibitors suffered from poor potency or inadequate metabolic stability. nih.govacs.org The strategic placement of three fluorine atoms on the indole ring was a key discovery that overcame these limitations.

The fluorine atoms influence the molecule in several ways:

Electronic Effects : As highly electronegative atoms, they alter the electron distribution of the indole ring, which can enhance binding interactions with the target protein.

Metabolic Stability : Fluorine substitution at metabolically vulnerable positions can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.

Conformational Control : The fluorine atoms can influence the preferred conformation of the molecule, locking it into a shape that is optimal for binding to the BF3 site.

Through this multi-faceted modulation, the this compound scaffold enabled the transformation of early leads into a potent, selective, and orally bioavailable clinical candidate for CRPC. nih.govacs.org

Potential Applications in Agrochemical Design

While direct and extensive research on the specific applications of this compound in agrochemical design is not widely published, the molecule's structural features—namely the indole scaffold and trifluorination pattern—suggest significant potential. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method for enhancing the efficacy and stability of agrochemicals. researchgate.netresearchgate.net Approximately 30-40% of modern agrochemicals contain at least one fluorine atom, highlighting the importance of this element in crop protection. researchgate.net The indole ring itself is a versatile heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities, making it a valuable framework in the development of new pesticides.

The potential for this compound as a scaffold can be inferred from studies on structurally related halogenated indoles, which have demonstrated notable insecticidal and nematicidal properties. Research into these related compounds provides a strong basis for the exploration of trifluorinated indoles in pest management.

Insecticidal and Nematicidal Potential

Research has shown that halogenated indoles can be effective against nematodes and insects. A key target for such compounds is the glutamate-gated chloride channel (GluCl) receptor, which is crucial for the nervous system function of many invertebrate pests. nih.gov The binding of compounds to this channel can disrupt nerve signals, leading to paralysis and death.

For instance, studies on other halogenated indoles have demonstrated significant dose-dependent lethality against the pinewood nematode (Bursaphelenchus xylophilus), a major forest pest. While data for this compound is not available, the efficacy of related compounds, such as 7-fluoro-5-iodoindole, underscores the potential of fluorinated indoles as a class of biocides. nih.gov The substitution pattern on the indole ring is critical for activity, and the presence of multiple electron-withdrawing fluorine atoms, as in this compound, could significantly influence its interaction with target receptors like GluCl.

The following table presents research findings on the nematicidal activity of related halogenated indole compounds, illustrating the potential for this chemical class.

| Compound | Target Organism | LC₅₀ (mM) | LC₉₀ (mM) |

|---|---|---|---|

| 7-fluoro-5-iodoindole | Pinewood Nematode (Bursaphelenchus xylophilus) | 0.03 | 0.06 |

| 5-iodoindole | Pinewood Nematode (Bursaphelenchus xylophilus) | 0.04 | 0.07 |

| 6-iodoindoline | Pinewood Nematode (Bursaphelenchus xylophilus) | 0.05 | 0.09 |

Herbicidal and Fungicidal Potential

The indole scaffold is also a core component of many compounds with herbicidal activity, often mimicking the natural plant hormone indole-3-acetic acid (IAA). Derivatives of indole can act as auxin mimics or inhibitors, disrupting normal plant growth processes. The trifluorination of the benzene (B151609) ring portion of the indole scaffold in this compound could enhance its herbicidal potency or alter its selectivity. Fluorine substitution is known to increase the metabolic stability of compounds and can improve their binding affinity to target enzymes in weeds.

Similarly, in fungicide development, the indole nucleus has been used as a building block for creating compounds that inhibit fungal growth. The electron-withdrawing nature of the fluorine atoms in this compound could lead to derivatives with potent antifungal activity by modifying the electronic properties of the indole ring system, which is often crucial for interaction with fungal-specific targets.

While specific studies are required to validate these hypotheses, the foundational chemistry of the this compound scaffold presents a promising platform for the synthesis and screening of new agrochemicals with potential applications in insect, nematode, weed, and fungal control.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Site-Selective Polyfluorination

The development of efficient and regioselective methods for the synthesis of polyfluorinated indoles like 4,5,7-trifluoro-1H-indole is a primary area for future research. While classical methods may be employed, emerging strategies offer the potential for more streamlined and versatile access to this scaffold.

Future efforts will likely focus on late-stage C-H functionalization, which allows for the direct introduction of fluorine atoms into an existing indole (B1671886) core. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials and offers a more convergent synthetic route. Transition-metal-catalyzed methods, particularly those employing palladium, copper, or silver, are expected to play a crucial role in developing site-selective fluorination protocols. acs.org Additionally, the exploration of novel fluorinating reagents with enhanced reactivity and selectivity will be critical.